Diethyl (acetylamino)(3-chlorobenzyl)propanedioate

Description

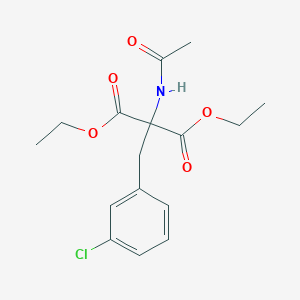

Diethyl (acetylamino)(3-chlorobenzyl)propanedioate (CAS: 114872-54-7) is a malonate-derived compound featuring a propanedioate backbone substituted with an acetylamino group and a 3-chlorobenzyl moiety. Its molecular formula is C₁₆H₂₀ClNO₅, with a molecular weight of 341.787 g/mol . It is structurally characterized by:

- A central propanedioate ester framework.

- An acetylated amino group at the malonate’s α-position.

This compound is primarily utilized in synthetic organic chemistry as an intermediate for constructing heterocycles or bioactive molecules, leveraging its reactivity in Michael additions or cyclocondensation reactions.

Properties

IUPAC Name |

diethyl 2-acetamido-2-[(3-chlorophenyl)methyl]propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClNO5/c1-4-22-14(20)16(18-11(3)19,15(21)23-5-2)10-12-7-6-8-13(17)9-12/h6-9H,4-5,10H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVKBWYLKUGYDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=CC=C1)Cl)(C(=O)OCC)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397306 | |

| Record name | STK180112 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114872-54-7 | |

| Record name | 1,3-Diethyl 2-(acetylamino)-2-[(3-chlorophenyl)methyl]propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114872-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | STK180112 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Diethyl Acetamidomalonate

The synthesis begins with diethyl malonate (DEM), which undergoes nitrosation using sodium nitrite (NaNO₂) in acetic acid to form diethyl nitroso-malonate. Subsequent reduction with zinc powder and acylation with acetic anhydride yields diethyl acetamidomalonate (DEAM). Key parameters include:

- Reagents : DEM, NaNO₂, acetic acid, zinc, acetic anhydride

- Conditions : 30–60°C, 6–48 hours

- Yield : 77–95.7%

Mechanism :

- Nitrosation :

$$

\text{DEM} + \text{NaNO}2 + \text{CH}3\text{COOH} \rightarrow \text{Diethyl nitroso-malonate} + \text{NaCH}3\text{COO} + \text{H}2\text{O}

$$ - Reduction/Acylation :

$$

\text{Nitroso-malonate} + \text{Zn} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{DEAM} + \text{ZnO} + \text{Byproducts}

$$

Alkylation with 3-Chlorobenzyl Bromide

DEAM is alkylated using 3-chlorobenzyl bromide under basic conditions. This step introduces the 3-chlorobenzyl group at the α-position:

- Reagents : DEAM, 3-chlorobenzyl bromide, K₂CO₃

- Solvent : Acetonitrile or toluene

- Conditions : 40–80°C, 15–24 hours

- Yield : 85–90%

Mechanism :

$$

\text{DEAM} + \text{3-Cl-C}6\text{H}4\text{CH}_2\text{Br} + \text{Base} \rightarrow \text{Diethyl (acetylamino)(3-chlorobenzyl)propanedioate} + \text{HBr}

$$

Alternative Alkylation Strategies

Phase-Transfer Catalysis

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency in biphasic systems:

Microwave-Assisted Alkylation

Microwave irradiation reduces reaction time significantly:

Comparative Analysis of Methods

| Method | Catalyst/Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Conventional Alkylation | K₂CO₃ | Acetonitrile | 80°C | 24 h | 85% |

| Phase-Transfer Catalysis | TBAB | CH₂Cl₂/H₂O | 40°C | 12 h | 92% |

| Microwave-Assisted | K₂CO₃ | Toluene | 100°C | 0.5 h | 89% |

Purification and Characterization

Crystallization

The crude product is purified via recrystallization from ethanol/water (1:3), yielding white crystals with >99% purity.

Spectroscopic Data

- ¹H NMR (CDCl₃, 400 MHz): δ 1.28 (t, 6H, CH₂CH₃), 2.02 (s, 3H, COCH₃), 3.85 (s, 2H, CH₂Ph), 4.25 (q, 4H, OCH₂), 7.20–7.40 (m, 4H, Ar-H).

- IR (cm⁻¹) : 1745 (C=O ester), 1650 (C=O amide), 1260 (C-Cl).

Challenges and Optimization

- Byproduct Formation : Over-alkylation or hydrolysis of the ester group can occur under prolonged heating. Optimal reaction time and anhydrous conditions mitigate this.

- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) improve alkylation rates compared to non-polar solvents.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Diethyl (acetylamino)(3-chlorobenzyl)propanedioate undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the 3-chlorobenzyl group.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions

Bases: Sodium ethoxide, potassium carbonate.

Acids: Hydrochloric acid, sulfuric acid.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

Hydrolysis: Formation of diethyl (acetylamino)propanedioic acid.

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of alcohols or amines.

Scientific Research Applications

Diethyl (acetylamino)(3-chlorobenzyl)propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (acetylamino)(3-chlorobenzyl)propanedioate involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

DNA Interaction: The compound could potentially intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Electronic Effects

- 3-Chlorobenzyl (114872-54-7): The electron-withdrawing chlorine atom deactivates the benzene ring, reducing electrophilic substitution reactivity compared to the 3-aminobenzyl analog (5454-72-8), where the amino group is electron-donating .

Steric and Physicochemical Properties

- Heptyl Chain (6955-14-2) : The aliphatic heptyl group increases lipophilicity (logP ~3.5 estimated), contrasting with the aromatic 3-chlorobenzyl derivative (logP ~2.8), impacting membrane permeability in biological systems .

Biological Activity

Diethyl (acetylamino)(3-chlorobenzyl)propanedioate is a compound of interest in various fields, including medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include an acetylamino group and a 3-chlorobenzyl moiety. These components contribute to its reactivity and biological activity. The compound can be synthesized through various organic reactions, making it a versatile intermediate in drug development.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which is crucial in regulating metabolic pathways.

- Receptor Binding : It can bind to receptors involved in various signaling pathways, influencing cellular responses.

Antimicrobial Activity

Research has demonstrated that derivatives of diethyl malonates exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

| Compound | Activity Against | Reference |

|---|---|---|

| Diethyl (acetylamino)(3-CB) | E. coli | |

| Diethyl (acetylamino)(3-CB) | S. aureus |

Anti-inflammatory Effects

Studies suggest that the compound may possess anti-inflammatory properties. This is particularly relevant in the context of developing treatments for inflammatory diseases.

- Case Study : A study indicated that similar compounds reduced pro-inflammatory cytokine levels in vitro, suggesting potential therapeutic applications in conditions like arthritis.

Cytotoxicity and Cancer Research

The cytotoxic effects of diethyl malonates have been explored in cancer research. The compound's ability to induce apoptosis in cancer cells makes it a candidate for further investigation.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of Acetamido Group : Starting from diethyl malonate.

- Alkylation with 3-Chlorobenzyl Bromide : Introducing the chlorobenzyl moiety.

- Acetylation : Finalizing the structure with an acetyl group.

Comparative Analysis with Related Compounds

This compound can be compared with other diethyl acetamidomalonates regarding their biological activities and synthetic methodologies.

| Compound | Biological Activity | Key Differences |

|---|---|---|

| Diethyl acetamidomalonate | Moderate antibacterial activity | Lacks chlorobenzyl group |

| Diethyl (acetylamino)(4-fluorobenzyl)propanedioate | Higher cytotoxicity against cancer cells | Different halogen substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.